1-Oleoyl-sn-glycero-3-phosphocholine
1-Oleoyl-sn-glycero-3-phosphocholine
1-O-oleoyl-sn-glycero-3-phosphocholine is an oleoyl-sn-glycero-3-phosphocholine in which the acyl group at position 1 is (9Z)-octadecenoyl (oleoyl) and the hydroxy group at position 2 is unsubstituted. It is a lysophosphatidylcholine (18:1/0:0), a 1-O-acyl-sn-glycero-3-phosphocholine and an oleoyl-sn-glycero-3-phosphocholine.
1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine is a natural product found in Trypanosoma brucei with data available.
PC(18:1(9Z)/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine is a natural product found in Trypanosoma brucei with data available.
PC(18:1(9Z)/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
19420-56-5
VCID:
VC21161491
InChI:
InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1
SMILES:
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Molecular Formula:
C26H52NO7P
Molecular Weight:
521.7 g/mol
1-Oleoyl-sn-glycero-3-phosphocholine
CAS No.: 19420-56-5
Cat. No.: VC21161491
Molecular Formula: C26H52NO7P
Molecular Weight: 521.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-O-oleoyl-sn-glycero-3-phosphocholine is an oleoyl-sn-glycero-3-phosphocholine in which the acyl group at position 1 is (9Z)-octadecenoyl (oleoyl) and the hydroxy group at position 2 is unsubstituted. It is a lysophosphatidylcholine (18:1/0:0), a 1-O-acyl-sn-glycero-3-phosphocholine and an oleoyl-sn-glycero-3-phosphocholine. 1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine is a natural product found in Trypanosoma brucei with data available. PC(18:1(9Z)/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 19420-56-5 |
| Molecular Formula | C26H52NO7P |
| Molecular Weight | 521.7 g/mol |
| IUPAC Name | [(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1 |
| Standard InChI Key | YAMUFBLWGFFICM-PTGWMXDISA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
| Appearance | Assay:≥95%A solution in chloroform |
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